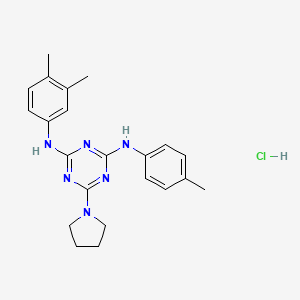

N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

CAS No.: 1179435-37-0

Cat. No.: VC4152249

Molecular Formula: C22H27ClN6

Molecular Weight: 410.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179435-37-0 |

|---|---|

| Molecular Formula | C22H27ClN6 |

| Molecular Weight | 410.95 |

| IUPAC Name | 2-N-(3,4-dimethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C22H26N6.ClH/c1-15-6-9-18(10-7-15)23-20-25-21(24-19-11-8-16(2)17(3)14-19)27-22(26-20)28-12-4-5-13-28;/h6-11,14H,4-5,12-13H2,1-3H3,(H2,23,24,25,26,27);1H |

| Standard InChI Key | RFDKOZSELGMHJJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)C)C.Cl |

Introduction

N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. It is characterized by a central triazine ring substituted with a 3,4-dimethylphenyl group, a pyrrolidine group, and a p-tolyl group. This compound is of interest in various scientific fields due to its unique molecular structure and potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of triazine derivatives typically involves multi-step processes, including nucleophilic aromatic substitution reactions where triazine derivatives react with amines under controlled conditions. The specific synthesis details for N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride are not well-documented, but it likely follows similar methodologies used for related compounds.

Potential Applications

Triazine derivatives are being explored for their potential as therapeutic agents due to their ability to interact with biological targets. They are known for their diverse biological activities, including enzyme inhibition and anti-cancer properties. The presence of functional groups such as dimethylphenyl and tolyl enhances their reactivity and interaction with biological targets.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Enzyme inhibition, anti-cancer properties. |

| Materials Science | Potential uses in materials synthesis due to structural properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume